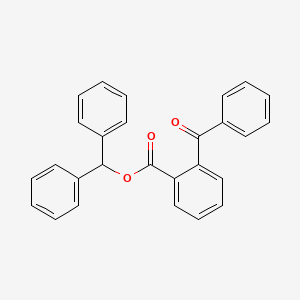

Benzhydryl 2-benzoylbenzoate

Description

Benzhydryl 2-benzoylbenzoate is an ester derivative featuring a benzhydryl (diphenylmethyl) group and a benzoyl-substituted benzoate moiety. Such compounds are often explored for applications in pharmaceuticals, materials science, or chemical synthesis, where steric bulk and solubility properties are critical .

Properties

CAS No. |

32025-41-5 |

|---|---|

Molecular Formula |

C27H20O3 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

benzhydryl 2-benzoylbenzoate |

InChI |

InChI=1S/C27H20O3/c28-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(29)30-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26H |

InChI Key |

FJLPEZUSVPOLKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-benzoylbenzoate typically involves the reaction of benzhydrol with 2-benzoylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 2-benzoylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzhydryl derivatives, benzoic acids, and alcohols .

Scientific Research Applications

Benzhydryl 2-benzoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis and molecular recognition . Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoates

Table 1: Key Properties of Benzhydryl 2-Benzoylbenzoate and Structural Analogs

| Compound | CAS # | Molecular Formula | Molecular Weight (g/mol) | XLogP3* | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | C₂₇H₂₀O₃ (inferred) | ~392.45 (calculated) | ~5.5† | High lipophilicity; bulky aromatic groups |

| Benzyl 2-acetyloxybenzoate | 52602-17-2 | C₁₆H₁₄O₄ | 270.28 | 2.8 | Moderate lipophilicity; acetyloxy group |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 198.22 | 3.1 | Simple aromatic ester; preservative use |

| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 164.20 | 2.4 | Aliphatic ester; flavoring agent |

*XLogP3 predicts lipophilicity; higher values indicate greater hydrophobicity.

†Estimated based on structural analogs .

Key Comparisons:

Lipophilicity: this compound’s XLogP3 (~5.5) far exceeds simpler benzoates like phenyl benzoate (3.1) or benzyl 2-acetyloxybenzoate (2.8).

Steric Effects : The benzhydryl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or benzyl), which may influence reactivity in synthetic pathways or binding interactions in biological systems.

Applications: Phenyl benzoate: Widely used as a preservative and plasticizer. Benzyl 2-acetyloxybenzoate: Intermediate in synthesizing fluorescent sensors or bioactive derivatives.

Reactivity Trends:

- Hydrazide Formation : Ethyl-2-benzothiazolyl acetate (from ) reacts with hydrazine hydrate to form hydrazides. Similarly, this compound may undergo nucleophilic acyl substitution, though steric hindrance could slow reactivity compared to less bulky esters .

- Derivatization : Bulkier esters like this compound may favor reactions with smaller electrophiles (e.g., methylating agents) over larger aromatic aldehydes due to steric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.